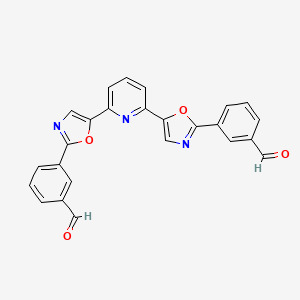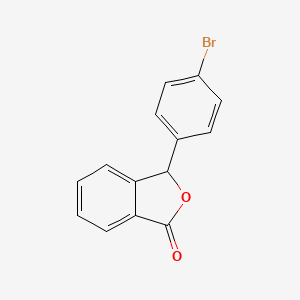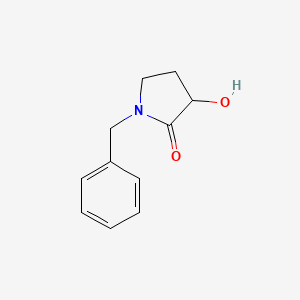
1-Benzyl-3-hydroxypyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-hydroxypyrrolidin-2-one is a chemical compound belonging to the pyrrolidin-2-one family It is characterized by a five-membered lactam ring with a hydroxyl group at the third position and a benzyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol. This intermediate can then be converted to this compound through chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. The reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method. This reaction is carried out at high temperatures and pressures to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Benzyl-3-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for microbial transformations.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the benzyl and hydroxyl groups, resulting in different chemical properties and reactivity.
3-Hydroxypyrrolidin-2-one: Similar structure but without the benzyl group, leading to variations in biological activity.
1-Benzylpyrrolidin-2-one: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both the benzyl and hydroxyl groups in this compound makes it unique, providing distinct chemical and biological properties .
Propriétés
Numéro CAS |
5336-34-5 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-benzyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Clé InChI |
ZFKSGLSXEGBCIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)

![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
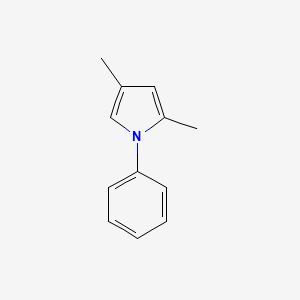
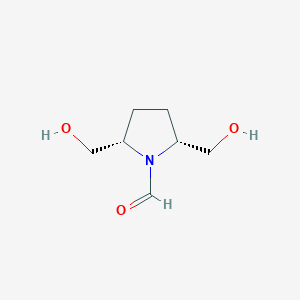


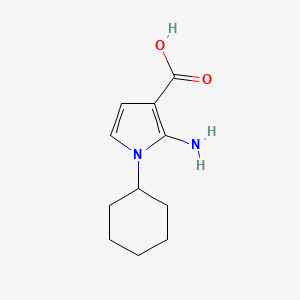
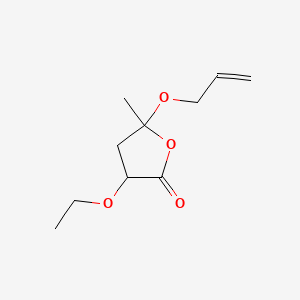
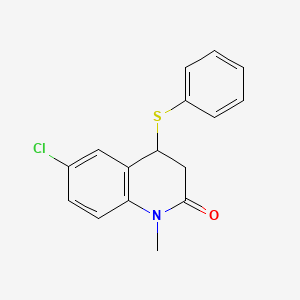
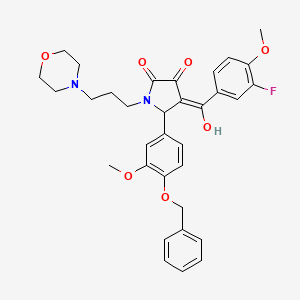
![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
